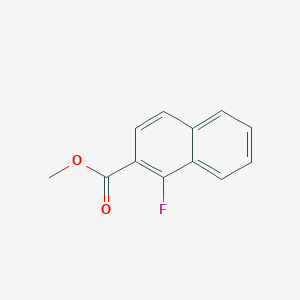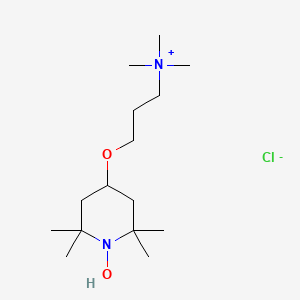![molecular formula C10H13N5O2 B14010144 4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide CAS No. 66974-94-5](/img/structure/B14010144.png)
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a diazenyl group (-N=N-) attached to a benzene ring, which is further substituted with dimethylamino and dicarboxamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide typically involves the diazotization of 4-dimethylaminobenzenediazonium chloride followed by coupling with 1,3-dicarboxamide. The reaction conditions often require maintaining a low temperature to stabilize the diazonium salt and ensure efficient coupling.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to maintain the stability of intermediates and optimize yield. The use of automated systems for precise control of reaction parameters such as temperature, pH, and reactant concentrations is common in large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: The compound is studied for its potential as a biological stain and its interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide involves its interaction with molecular targets through its diazenyl group. This group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
- 4-Dimethylaminobenzene-1,3-dicarboxamide
- 4-Dimethylaminodiazenylbenzene-1,4-dicarboxamide
- 4-Dimethylaminodiazenylbenzene-1,2-dicarboxamide
Comparison: 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications
Eigenschaften
CAS-Nummer |
66974-94-5 |
|---|---|
Molekularformel |
C10H13N5O2 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
4-(dimethylaminodiazenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H13N5O2/c1-15(2)14-13-8-4-3-6(9(11)16)5-7(8)10(12)17/h3-5H,1-2H3,(H2,11,16)(H2,12,17) |
InChI-Schlüssel |
SAEWRXJCWURQQT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=NC1=C(C=C(C=C1)C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



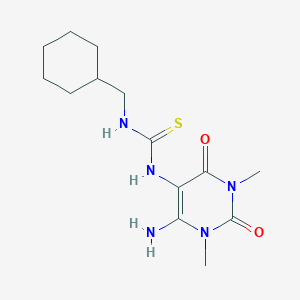
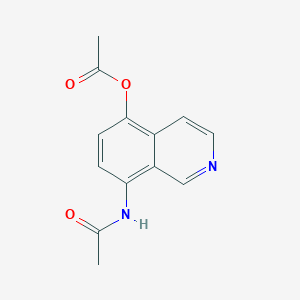
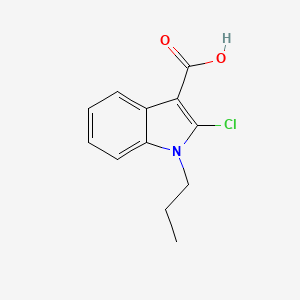
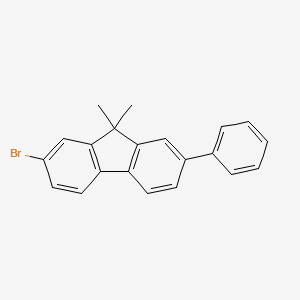
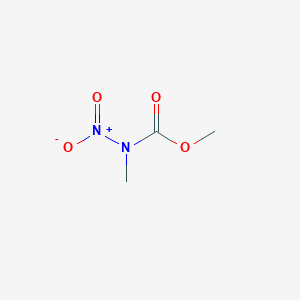
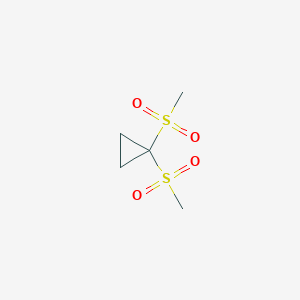
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)
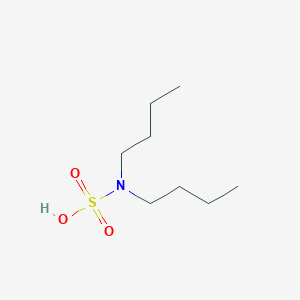

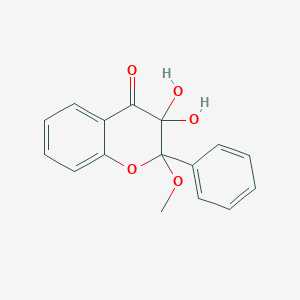
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
